molecular formula C19H28ClNO5S B4043055 1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-3,5-dimethylpiperidine oxalate

1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-3,5-dimethylpiperidine oxalate

Cat. No.: B4043055
M. Wt: 417.9 g/mol
InChI Key: LMUAARBHBGHYQI-UHFFFAOYSA-N
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Description

1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-3,5-dimethylpiperidine oxalate is a useful research compound. Its molecular formula is C19H28ClNO5S and its molecular weight is 417.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.1376719 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

Research on N-aryl-substituted 3-hydroxypyridin-4-ones, which share structural similarities with the compound , focuses on their molecular structures and hydrogen bonding capabilities. These compounds exhibit dimeric pairs through hydrogen bonding, which could suggest potential applications in designing compounds with specific interaction capabilities or structural properties (Burgess et al., 1998).

Polymorphism in Pharmaceutical Compounds

Studies on polymorphism, such as the investigation of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, provide insights into how different crystalline forms of a compound can exist. This is crucial for understanding the physical and chemical properties of pharmaceutical compounds, which can affect their bioavailability, stability, and manufacturing (Vogt et al., 2013).

Chemical Reactions and Synthesis

The generation and reaction of the ethenethiolate anion with chloromethyl alkyl ethers and sulfides is another area of interest, illustrating methods for synthesizing compounds that could be structurally related or have applications in creating new chemical entities or intermediates for further reactions (Tanimoto et al., 1983).

Photoassisted Fenton Reaction

The photoassisted Fenton reaction's application in the complete oxidation of organic compounds in water demonstrates the potential of chemical reactions in environmental remediation and the degradation of hazardous substances (Pignatello & Sun, 1995).

Polymeric Protecting Groups

Research on polymeric protecting groups, such as the synthesis of a novel N-ethenoxyamino-modified tert-butoxycarbonyl-type amino protecting group, shows applications in the field of polymer chemistry, particularly in protecting functional groups during synthetic processes (Gormanns & Ritter, 1994).

Properties

IUPAC Name

1-[2-[2-(4-chlorophenyl)sulfanylethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNOS.C2H2O4/c1-14-11-15(2)13-19(12-14)7-8-20-9-10-21-17-5-3-16(18)4-6-17;3-1(4)2(5)6/h3-6,14-15H,7-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUAARBHBGHYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCOCCSC2=CC=C(C=C2)Cl)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-3,5-dimethylpiperidine oxalate
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1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-3,5-dimethylpiperidine oxalate
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1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-3,5-dimethylpiperidine oxalate
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1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-3,5-dimethylpiperidine oxalate
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1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-3,5-dimethylpiperidine oxalate
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1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-3,5-dimethylpiperidine oxalate

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